molecular formula C8H16N2O2 B13189727 3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol

3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol

Katalognummer: B13189727
Molekulargewicht: 172.22 g/mol
InChI-Schlüssel: VRHPMWATKMRBNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Types of Reactions

3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol: Similar structure but with an additional oxolane ring.

    3-Vinylazetidin-3-ol: Contains a vinyl group instead of an aminomethyl group.

    3-(1-Phenylvinyl)-1-tosylazetidin-3-ol: Contains a phenylvinyl group and a tosyl group.

Uniqueness

3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Eigenschaften

Molekularformel

C8H16N2O2

Molekulargewicht

172.22 g/mol

IUPAC-Name

3-[3-(aminomethyl)oxolan-3-yl]azetidin-3-ol

InChI

InChI=1S/C8H16N2O2/c9-3-7(1-2-12-6-7)8(11)4-10-5-8/h10-11H,1-6,9H2

InChI-Schlüssel

VRHPMWATKMRBNB-UHFFFAOYSA-N

Kanonische SMILES

C1COCC1(CN)C2(CNC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.